molecular formula C13H14INO B14177255 N-(2-Iodophenyl)hepta-5,6-dienamide CAS No. 920985-83-7

N-(2-Iodophenyl)hepta-5,6-dienamide

Cat. No.: B14177255
CAS No.: 920985-83-7
M. Wt: 327.16 g/mol
InChI Key: SZASZGQMBSMSQC-UHFFFAOYSA-N
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Description

N-(2-Iodophenyl)hepta-5,6-dienamide: is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a hepta-5,6-dienamide moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Iodophenyl)hepta-5,6-dienamide typically involves the coupling of 2-iodoaniline with hepta-5,6-dienoic acid or its derivatives. The reaction is often catalyzed by palladium complexes under mild conditions. For instance, the oxidative addition of N-(2-iodophenyl)formamide to palladium complexes in the presence of ligands like 4,4’-di-tert-butyl-2,2’-bipyridine can yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-Iodophenyl)hepta-5,6-dienamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Iodinated derivatives.

    Reduction: Deiodinated products or modified dienamide structures.

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

N-(2-Iodophenyl)hepta-5,6-dienamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Iodophenyl)hepta-5,6-dienamide involves its interaction with various molecular targets. For example, in palladium-catalyzed reactions, the compound undergoes oxidative addition to form palladium complexes, which then participate in further transformations . The iodine atom plays a crucial role in these reactions by facilitating the formation of reactive intermediates.

Comparison with Similar Compounds

Uniqueness: N-(2-Iodophenyl)hepta-5,6-dienamide is unique due to its hepta-5,6-dienamide moiety, which provides additional reactivity and potential for diverse chemical transformations compared to simpler iodophenyl compounds.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool in organic synthesis, biological studies, and industrial applications.

Properties

CAS No.

920985-83-7

Molecular Formula

C13H14INO

Molecular Weight

327.16 g/mol

InChI

InChI=1S/C13H14INO/c1-2-3-4-5-10-13(16)15-12-9-7-6-8-11(12)14/h3,6-9H,1,4-5,10H2,(H,15,16)

InChI Key

SZASZGQMBSMSQC-UHFFFAOYSA-N

Canonical SMILES

C=C=CCCCC(=O)NC1=CC=CC=C1I

Origin of Product

United States

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